molecular formula C23H24O8 B2771924 ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate CAS No. 299951-47-6

ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate

Cat. No.: B2771924
CAS No.: 299951-47-6
M. Wt: 428.437
InChI Key: KBLFCQWYJZCGAP-UHFFFAOYSA-N
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Description

Historical Context of Chromene-Based Research

The 4H-chromene scaffold has been a cornerstone of heterocyclic chemistry since its identification in natural products such as vitamin E and lapachenole. Early synthetic efforts focused on cyclization strategies involving pre-formed phenolic precursors, such as Claisen rearrangements of aryl propargyl ethers or palladium-catalyzed cyclizations of 2-butenylphenols. The discovery of 4H-chromenes’ broad bioactivity profile—including anticancer, antimicrobial, and antidiabetic properties—spurred systematic structure-activity relationship (SAR) studies. For instance, the introduction of methoxy groups at the 7-position, as seen in the target compound, was shown to enhance metabolic stability by reducing oxidative dealkylation.

Significance of Furan-Fused Chromene Scaffolds

Furan rings introduce electron-rich π-systems that facilitate charge-transfer interactions with biological targets, as demonstrated in antifungal chromones from Cassia pumila. In ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate, the furan’s 5-ethoxycarbonyl group may act as a hydrogen-bond acceptor, mimicking natural substrates like adenosine triphosphate (ATP). Comparative studies of similar furan-chromene hybrids have shown improved binding affinities to kinase enzymes compared to non-fused analogs.

Table 1: Key Structural Features and Hypothesized Roles in the Target Compound

Feature Role in Bioactivity Example in Literature
7-Methoxy group Metabolic stabilization Anticancer chromenes
6-Propyl substituent Lipophilicity modulation Antimicrobial chromanones
Furan-2-yl moiety π-Stacking with aromatic residues Antiviral benzochromenes
Ethoxycarbonyl groups Solubility enhancement Anti-inflammatory derivatives

Research Trajectory of this compound

The compound’s synthesis likely employs a benzannulation-electrocyclization cascade, as reported for vitamin E intermediates. Starting from an α,β-unsaturated chromium carbene complex and a propargyl ether, this method constructs both chromene rings simultaneously, ensuring regioselective incorporation of the furan unit. Recent advances in microwave-assisted esterification could optimize the introduction of ethoxycarbonyl groups, reducing side-product formation. Preliminary computational studies suggest that the 6-propyl group induces a twist in the chromene core, potentially enhancing selectivity for hydrophobic enzyme pockets.

Current Research Landscape and Challenges

A primary challenge lies in achieving stereocontrol during furan fusion. For example, the electrocyclization step in chromene synthesis is highly sensitive to the stereochemistry of intermediate o-quinone methides. Additionally, the compound’s poor aqueous solubility—attributable to its dual ethoxycarbonyl groups—necessitates formulation strategies such as nanoparticle encapsulation. Current efforts focus on diversifying the substituent library; replacing the propyl group with cyclopropyl or fluorinated chains may improve blood-brain barrier penetration.

Future Directions

  • Synthetic Innovation: Adapting photoredox catalysis for late-stage functionalization of the furan ring.
  • Target Identification: Screening against kinase families implicated in neurodegenerative diseases.
  • Computational Modeling: Molecular dynamics simulations to predict binding modes with cyclooxygenase-2 (COX-2).

Properties

IUPAC Name

ethyl 3-(5-ethoxycarbonylfuran-2-yl)-7-methoxy-4-oxo-6-propylchromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-5-8-13-11-14-18(12-17(13)27-4)31-21(23(26)29-7-3)19(20(14)24)15-9-10-16(30-15)22(25)28-6-2/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLFCQWYJZCGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Chromene framework with various substituents.
  • Substituents : Ethoxycarbonyl and methoxy groups, which may influence its biological properties.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Chromene derivatives have been reported to exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antioxidant Properties :
    • The presence of methoxy and ethoxy groups in the structure may enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress .
  • Antimicrobial Activity :
    • Some studies indicate that chromene derivatives exhibit antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the efficacy of similar chromene derivatives against breast cancer cells (MCF-7). Results indicated that these compounds could inhibit cell proliferation significantly, with IC50 values in the micromolar range, suggesting a potent anticancer effect .
  • Antioxidant Activity Assessment :
    • Another research investigated the antioxidant activity using DPPH and ABTS assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as a natural antioxidant agent .
  • Microbial Inhibition :
    • A screening for antimicrobial activity revealed that derivatives related to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in MCF-7 cells
AntioxidantHigh radical scavenging activity
AntimicrobialEffective against various bacteria

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate exhibit promising anticancer properties. A study highlighted that derivatives of chromene compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancers. These compounds were assessed using the MTT assay, which measures cell viability and proliferation in response to treatment .

Antimicrobial Properties

This compound and its analogs have also been investigated for their antimicrobial activities. Compounds containing unsaturated carboxylates have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics to combat resistant strains .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions can be optimized using techniques such as microwave irradiation to enhance yield and reduce reaction times.

Chemical Characterization

Characterization methods for this compound include NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm the molecular structure and purity of the synthesized product .

Potential Applications in Drug Formulation

Given its biological activities, this compound could serve as a lead compound in drug development. Its ability to inhibit key proteins involved in cancer progression makes it a candidate for further development into therapeutic agents.

In Vitro Studies

A comprehensive study evaluated various derivatives against multiple cancer cell lines, revealing that certain modifications to the chromene structure enhanced cytotoxicity while minimizing effects on normal cells .

Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could potentially be developed into new antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing this chromene-furan hybrid compound?

The compound can be synthesized via multi-step organic reactions, including:

  • Cyclocondensation : Chromene core formation using substituted salicylaldehydes and β-keto esters under acidic conditions.
  • Nucleophilic substitution : Introduction of the furan-2-yl moiety via coupling reactions (e.g., using ethyl 5-bromofuran-2-carboxylate) .
  • Functionalization : Methoxy and propyl groups are introduced via alkylation or Mitsunobu reactions. Optimize yields using catalysts like DMAP and solvents such as DMF .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : Confirm substitution patterns (e.g., 1^1H NMR for methoxy protons at δ ~3.8 ppm; 13^{13}C NMR for carbonyl carbons at δ ~165–175 ppm).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ~470.16 g/mol).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to SDS guidelines for furan-containing compounds .

Advanced Research Questions

Q. How can crystallographic disorder in the furan or chromene moieties be resolved?

  • Data collection : Use high-resolution synchrotron X-ray sources (λ < 1 Å) to improve signal-to-noise ratios.
  • Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder. Validate with Rint < 5% and GooF ≈ 1.0 .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT studies : Use Gaussian 09/B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Docking simulations : Assess binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact bioactivity?

  • Structure-activity relationship (SAR) : Synthesize analogs by replacing methoxy with halogen or bulkier alkoxy groups.
  • Antibacterial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC determinations. Compare with parent compound .

Q. What hydrogen-bonding motifs stabilize the crystal lattice?

  • Graph set analysis : Identify motifs like R22_2^2(8) (carboxylate dimer) or C(6) (furan-oxygen interactions).
  • Hirshfeld surface analysis : Quantify contributions of O–H···O and C–H···π interactions using CrystalExplorer .

Methodological Tables

Table 1: Key Crystallographic Parameters (from )

ParameterValue
Space groupP
a (Å)8.214(2)
b (Å)10.589(3)
c (Å)12.347(3)
R factor0.071
Disordered regionsPropyl chain (C15–C17)

Table 2: Antibacterial Activity of Analogous Chromene Derivatives (from )

CompoundMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
Parent compound12.525.0
7-Fluoro analog6.2512.5
7-Nitro analog50.0>100

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